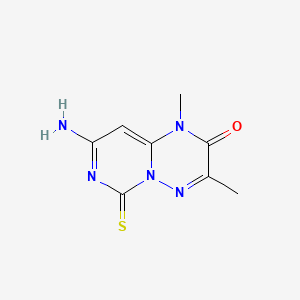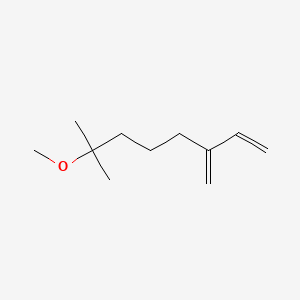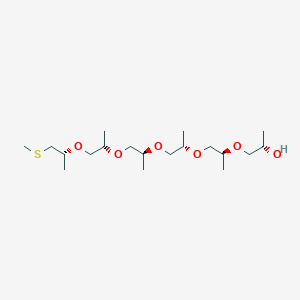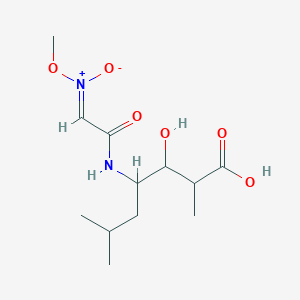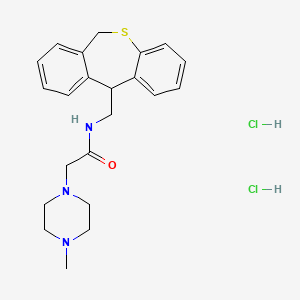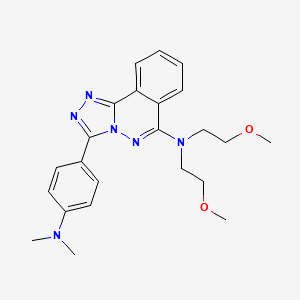
Propylene glycol 2-oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylene glycol 2-oleate is an ester formed from the reaction of propylene glycol and oleic acid. It is a colorless to pale yellow liquid that is commonly used in various industrial and cosmetic applications due to its emulsifying and skin-conditioning properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylene glycol 2-oleate is typically synthesized through the esterification of propylene glycol with oleic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out at elevated temperatures ranging from 180°C to 280°C under an inert atmosphere . The reaction can be represented as follows:
Propylene glycol+Oleic acid→Propylene glycol 2-oleate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The process may also include steps such as distillation and purification to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Propylene glycol 2-oleate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to propylene glycol and oleic acid.
Esterification and Transesterification: It can participate in further esterification or transesterification reactions to form other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Esterification: Acid catalysts like sulfuric acid are used to promote esterification reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Hydrolysis: Propylene glycol and oleic acid.
Esterification: Various esters depending on the reactants used.
Scientific Research Applications
Propylene glycol 2-oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the formulation of biological assays and as a carrier for bioactive compounds.
Mechanism of Action
The mechanism of action of propylene glycol 2-oleate primarily involves its ability to act as an emulsifying agent. It reduces the surface tension between oil and water phases, allowing them to mix and form stable emulsions. This property is particularly useful in cosmetic formulations where it helps to evenly distribute active ingredients and improve the texture and stability of the product .
Comparison with Similar Compounds
Similar Compounds
- Propylene glycol oleate
- Propylene glycol isostearate
- Propylene glycol laurate
- Propylene glycol myristate
Uniqueness
Propylene glycol 2-oleate is unique due to its specific combination of propylene glycol and oleic acid, which imparts distinct emulsifying and skin-conditioning properties. Compared to other similar compounds, it offers a balance of hydrophilic and lipophilic characteristics, making it versatile for use in a wide range of formulations .
Properties
CAS No. |
364367-80-6 |
|---|---|
Molecular Formula |
C21H40O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20(2)19-22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10- |
InChI Key |
JJQZUOQSKYDXCP-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





